![molecular formula C6H5F3N4O B13859017 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of trifluoromethyl and pyrazine moieties in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide typically involves the following steps:
Starting Material: The synthesis begins with trifluoroacetic anhydride as the initial raw material.
Amidation: Trifluoroacetic anhydride undergoes amidation with p-methoxybenzylamine to form 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide.
Sulfation: The intermediate is then sulfated to obtain 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide.
Substitution Reaction: A substitution reaction is carried out on 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine with an aminomethanol solution under the action of silver carbonate.
Hydrogenation: Finally, palladium-carbon high-pressure hydrogenation is used to remove the p-methoxybenzyl group, yielding 2,2,2-trifluoroacetamidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs. The use of readily available and cost-effective raw materials, along with efficient reaction conditions, makes the industrial synthesis economically viable .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Silver carbonate is often used as a catalyst in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyrazine moiety can form hydrogen bonds and other interactions with biological targets, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: Shares the trifluoromethyl group but lacks the pyrazine moiety.
Bis(trimethylsilyl)trifluoroacetamide: Used in similar applications but has different functional groups.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another related compound with distinct chemical properties .
Uniqueness
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is unique due to the combination of trifluoromethyl and pyrazine moieties, which impart specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H5F3N4O |
|---|---|
Peso molecular |
206.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h2-3H,1H2,(H,13,14)/b12-4- |
Clave InChI |
YGJGKSREKHZXDL-QCDXTXTGSA-N |
SMILES isomérico |
C1C=N/C(=N\NC(=O)C(F)(F)F)/C=N1 |
SMILES canónico |
C1C=NC(=NNC(=O)C(F)(F)F)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




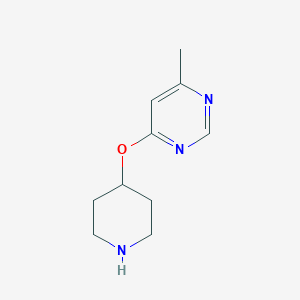
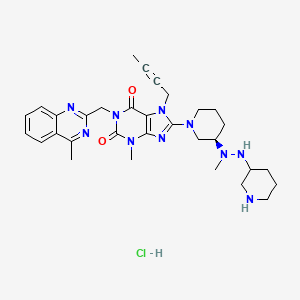
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

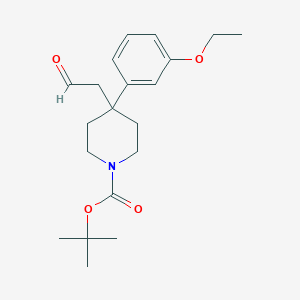
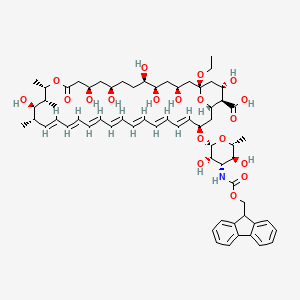
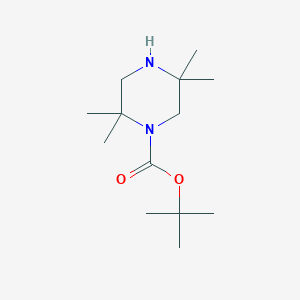
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
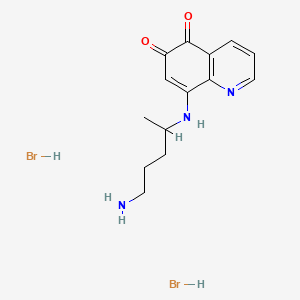
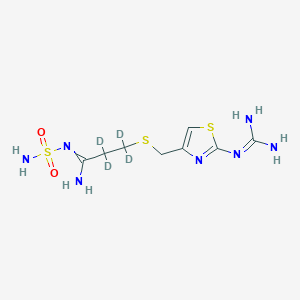
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)

